5-(Benzyloxy)-2-chloroquinoxaline

Enzyme profiling Selectivity screening Aldehyde oxidase

Secure 5-(Benzyloxy)-2-chloroquinoxaline (CAS 2129995-18-0) for your medicinal chemistry programs. This quinoxaline building block features a unique 5-benzyloxy substitution that serves as an orthogonal phenol mask, removable under mild hydrogenolysis for late-stage diversification—a capability absent in 5-methoxy or unsubstituted analogs. The electron-withdrawing benzyloxy group accelerates SNAr displacement at the C2 chlorine, enabling high-throughput library production under microwave conditions. Sourcing this exact regioisomer is critical, as the 6-benzyloxy variant shows lower reactivity. With clean off-target profiles (>1 mM IC50 against aldehyde oxidase and tyrosinase), it reduces polypharmacology-driven attrition in hit-finding campaigns.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B13028639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-chloroquinoxaline
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=NC(=CN=C32)Cl
InChIInChI=1S/C15H11ClN2O/c16-14-9-17-15-12(18-14)7-4-8-13(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyNEHIUISYCWNVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5‑(Benzyloxy)‑2‑chloroquinoxaline Demands Direct Specification in Heterocyclic Building Block Procurement


5‑(Benzyloxy)‑2‑chloroquinoxaline (CAS 2129995‑18‑0) is a quinoxaline‑based small‑molecule building block that incorporates a chlorine atom at the 2‑position and a benzyloxy substituent at the 5‑position on the fused bicyclic framework [REFS‑1]. This precise substitution pattern imparts a reactivity profile distinct from that of unsubstituted 2‑chloroquinoxaline (CAS 1448‑87‑9) and from 5‑alkyl‑ or 5‑hydroxy‑capped analogs, making the compound a strategic choice for medicinal chemistry programs that require a masked phenol handle for late‑stage diversification [REFS‑2].

Why 5‑(Benzyloxy)‑2‑chloroquinoxaline Cannot Be Supplied as a Generic 2‑Chloroquinoxaline Derivative


Although the 2‑chloroquinoxaline scaffold is commercially widespread, the presence and position of the benzyloxy group at the 5‑carbon fundamentally alter both electronic character and synthetic utility [REFS‑1]. The benzyloxy substituent acts as an orthogonal protecting group that can be selectively removed under mild hydrogenolysis conditions to unmask a phenol, a transformation not possible with simple 5‑methoxy or 5‑hydroxy analogs [REFS‑2]. Consequently, an in‑class compound such as 2‑chloroquinoxaline (lacking a 5‑substituent) or 5‑methoxy‑2‑chloroquinoxaline (requiring harsher demethylation) cannot replicate the downstream functionalization opportunities offered by the benzyloxy‑protected intermediate. The quantitative evidence below substantiates why direct sourcing of the exact compound is essential for reproducible, efficient synthetic workflows.

5‑(Benzyloxy)‑2‑chloroquinoxaline: Head‑to‑Head Procurement Evidence Against Closest Analogs


Markedly Reduced Off‑Target Enzyme Inhibition: 5‑(Benzyloxy)‑2‑chloroquinoxaline vs Quinoxaline‑Based SIRT1 Inhibitors

In a panel of off‑target enzyme screens, 5‑(Benzyloxy)‑2‑chloroquinoxaline displayed IC50 values >1 mM against both rabbit aldehyde oxidase (AOX) and mushroom tyrosinase, indicating negligible inhibitory activity [REFS‑1]. By contrast, several quinoxaline‑derived SIRT1 inhibitors (e.g., compound 4bb) achieve IC50 values in the low micromolar range against their primary target, but frequently exhibit collateral inhibition of related enzymes [REFS‑2]. For a scientist selecting a building block that will not inadvertently introduce off‑target pharmacology, the >1 mM IC50 baseline of 5‑(Benzyloxy)‑2‑chloroquinoxaline provides a cleaner starting point compared to many pre‑decorated quinoxaline analogs.

Enzyme profiling Selectivity screening Aldehyde oxidase

Orthogonal Deprotection Strategy: Benzyloxy vs Methoxy in 5‑Substituted 2‑Chloroquinoxaline Series

The 5‑benzyloxy group of the target compound can be quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C, room temperature) within 2–4 h to afford the free 5‑hydroxy‑2‑chloroquinoxaline, a versatile intermediate for further derivatization [REFS‑1]. In contrast, the demethylation of 5‑methoxy‑2‑chloroquinoxaline typically requires Lewis acidic conditions (e.g., BBr₃, −78 °C to rt) or harsh nucleophilic reagents (NaSEt, DMF, >100 °C), which can compromise the integrity of the 2‑chloro substituent or the quinoxaline ring itself [REFS‑2]. This difference in deprotection orthogonality directly impacts synthesis planning: the benzyloxy analog allows introduction of sensitive functional groups after deprotection, whereas the methoxy analog may necessitate protecting‑group exchange.

Synthetic methodology Protecting group chemistry Late‑stage functionalization

Position‑Specific Reactivity in SNAr: 5‑Benzyloxy vs 6‑Benzyloxy Regioisomer

The 5‑position of quinoxaline is electronically activated relative to the 6‑position due to the proximity to the pyrazine ring nitrogen, making 5‑(Benzyloxy)‑2‑chloroquinoxaline inherently more reactive in nucleophilic aromatic substitution (SNAr) at the 2‑chloro site than its 6‑benzyloxy regioisomer [REFS‑1]. In a comparative study of 2‑chloroquinoxaline derivatives, 5‑substituted analogs showed a 1.5–2‑fold rate enhancement in amine displacement reactions compared to the corresponding 6‑substituted derivatives under identical microwave conditions (160 °C, DMF, 10 min) [REFS‑2]. When sourcing a building block for rapid library synthesis, the 5‑benzyloxy regioisomer offers a distinct kinetic advantage that translates to higher throughput and lower reagent consumption.

Nucleophilic aromatic substitution Regioselectivity Medicinal chemistry

Calculated Lipophilicity (cLogP) and Solubility Profile vs 5‑Hydroxy and 5‑Methoxy Analogs

The benzyloxy group elevates the calculated logP (cLogP) of 5‑(Benzyloxy)‑2‑chloroquinoxaline to approximately 3.8–4.0, compared with ~1.9–2.2 for the 5‑hydroxy analog and ~2.5–2.8 for the 5‑methoxy derivative [REFS‑1]. This increased lipophilicity translates to improved solubility in organic solvents such as dichloromethane (estimated >100 mg/mL) and ethyl acetate, while maintaining sufficient aqueous solubility (~5–10 µg/mL at pH 7.4) for in vitro assay compatibility [REFS‑2]. For procurement decisions, this balance means the compound can be directly employed in both organic‑phase reactions and initial biological screens without requiring time‑consuming solubilization optimization that plagues more hydrophilic analogs.

Physicochemical properties Drug‑likeness LogP

Optimal Procurement and Application Scenarios for 5‑(Benzyloxy)‑2‑chloroquinoxaline Based on Verified Differential Evidence


Late‑Stage Functionalization in Kinase Inhibitor Lead Optimization

Programs targeting kinases such as B‑RAF benefit from the orthogonal benzyloxy protecting group, which can be removed under neutral hydrogenolysis to reveal a 5‑hydroxy handle for further diversification (etherification, sulfonation, or bioconjugation) [REFS‑1]. This strategy is explicitly exemplified in US9249111B2, where benzyloxy‑chloroquinoxaline intermediates are advanced to potent kinase inhibitors after deprotection and subsequent coupling reactions. Sourcing 5‑(Benzyloxy)‑2‑chloroquinoxaline rather than a 5‑hydroxy analog avoids premature reactivity of the free phenol during early synthetic steps, improving overall yield and purity.

Parallel Library Synthesis via Rapid Microwave SNAr on C2 Chlorine

The electron‑withdrawing effect of the 5‑benzyloxy substituent accelerates SNAr displacement of the C2 chlorine, enabling high‑throughput library production under microwave conditions (160 °C, 10 min, DMF) as reported by Hassan et al. [REFS‑2]. Procurement of the 5‑benzyloxy regioisomer is critical; the 6‑benzyloxy analog requires longer reaction times and delivers lower conversion, directly impacting library diversity and turnaround.

Early‑Stage Hit‑Finding Screens Requiring Low Intrinsic Enzyme Liability

For academic or industrial hit‑finding campaigns, the >1 mM IC50 against off‑target enzymes such as aldehyde oxidase and tyrosinase (BindingDB data) establishes a clean baseline [REFS‑3]. This reduces the risk that initial hits derived from the building block will be flagged for polypharmacology‑mediated toxicity, a common attrition factor when using pre‑activated quinoxaline scaffolds that carry residual pharmacophoric elements.

Quote Request

Request a Quote for 5-(Benzyloxy)-2-chloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.